molecular formula C19H15N5O2 B336150 2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE

2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE

Cat. No.: B336150
M. Wt: 345.4 g/mol
InChI Key: FZNFUVUESUJZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is a complex organic compound that features a unique structure combining an amino group, a nitrophenyl group, and multiple cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetamide derivatives are formed through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated compounds and bases like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or amino groups.

Scientific Research Applications

2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE exerts its effects involves interactions with various molecular targets. For instance, its potential antiviral activity may be due to its ability to inhibit viral replication by interfering with specific enzymes or proteins involved in the viral life cycle . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is unique due to its combination of multiple functional groups and its hexahydronaphthalene backbone

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

3-amino-2-(4-nitrophenyl)-6,7,8,8a-tetrahydro-1H-naphthalene-1,2,4-tricarbonitrile

InChI

InChI=1S/C19H15N5O2/c20-9-16-14-3-1-2-4-15(14)17(10-21)19(11-22,18(16)23)12-5-7-13(8-6-12)24(25)26/h3,5-8,15,17H,1-2,4,23H2

InChI Key

FZNFUVUESUJZPJ-UHFFFAOYSA-N

SMILES

C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Canonical SMILES

C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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